molecular formula C13H22N2O B14758336 2-(Cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one

2-(Cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one

Cat. No.: B14758336
M. Wt: 222.33 g/mol
InChI Key: YLBOVOVEIDBVLH-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one is a spirocyclic compound characterized by a unique structural framework. Spirocyclic compounds are known for their conformational rigidity and three-dimensional arrangement, which can enhance their binding affinity to target proteins. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one typically involves multiple steps, starting from commercially available precursors. One common approach is the intramolecular cyclization of a suitable precursor, such as tert-butyl (1-(aminomethyl)cyclohexyl)carbamate, followed by the addition of a cyclopropylmethyl group. The reaction conditions often involve the use of protecting and deprotecting steps to control the selectivity of the amino groups throughout the synthesis .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols .

Scientific Research Applications

2-(Cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1,4,9-Triazaspiro[5.5]undecan-2-one: Another spirocyclic compound with similar structural features but different substituents.

    2,4-Dioxa- and 2,4-Diazaspiro[5.5]undecanones: Compounds with oxygen or nitrogen atoms in the spirocyclic framework.

Uniqueness

2-(Cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one is unique due to the presence of the cyclopropylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to target proteins and improve its pharmacokinetic properties .

Properties

Molecular Formula

C13H22N2O

Molecular Weight

222.33 g/mol

IUPAC Name

2-(cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one

InChI

InChI=1S/C13H22N2O/c16-12-4-6-13(5-1-7-14-9-13)10-15(12)8-11-2-3-11/h11,14H,1-10H2

InChI Key

YLBOVOVEIDBVLH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC(=O)N(C2)CC3CC3)CNC1

Origin of Product

United States

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